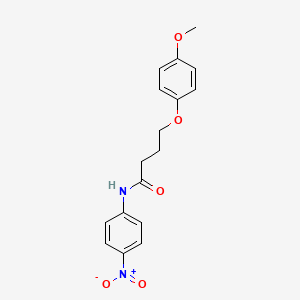![molecular formula C14H9N5O B5108138 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile](/img/structure/B5108138.png)
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, also known as PDPK1 inhibitor, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
The mechanism of action of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves the inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile, which is a key regulator of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway. The PI3K/Akt pathway is involved in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile by 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile leads to the downregulation of Akt phosphorylation, which in turn induces apoptosis in cancer cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile have been extensively studied in vitro and in vivo. In vitro studies have shown that 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits the proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. In vivo studies have shown that 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibits tumor growth in xenograft models of breast and lung cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its potency and selectivity as a 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibitor. This allows for the specific targeting of the PI3K/Akt pathway, which is often dysregulated in cancer cells. However, one of the limitations of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is its poor solubility in aqueous solutions, which can limit its bioavailability and efficacy in vivo.
Direcciones Futuras
There are several future directions for the research on 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile. One potential direction is the development of more potent and selective 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile inhibitors with improved solubility and bioavailability. Another direction is the investigation of the combination of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile with other anticancer agents to enhance its efficacy. Additionally, the role of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile in other cellular processes, such as glucose metabolism and autophagy, can also be explored to identify new therapeutic targets for various diseases.
Métodos De Síntesis
The synthesis of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile involves a series of chemical reactions. The initial step involves the reaction of 2,4-dichloro-5-nitrobenzonitrile with 6-amino-1H-pyrazolo[3,4-d]pyrimidine in the presence of a base, such as potassium carbonate, to form 2,4-dichloro-5-(6-amino-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy)benzonitrile. This intermediate is then subjected to a nucleophilic substitution reaction with 4-hydroxyphenylboronic acid in the presence of a palladium catalyst, such as Pd(PPh3)4, to yield the final product, 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile.
Aplicaciones Científicas De Investigación
4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been extensively used in scientific research as a potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase-1 (4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile). 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile is a serine/threonine kinase that plays a crucial role in various cellular processes, including cell survival, proliferation, and metabolism. The inhibition of 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile by 4-{[6-(1H-pyrazol-1-yl)-4-pyrimidinyl]oxy}benzonitrile has been shown to induce apoptosis in cancer cells, suggesting its potential application as an anticancer agent.
Propiedades
IUPAC Name |
4-(6-pyrazol-1-ylpyrimidin-4-yl)oxybenzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5O/c15-9-11-2-4-12(5-3-11)20-14-8-13(16-10-17-14)19-7-1-6-18-19/h1-8,10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWXDWHKSGMEULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1)C2=CC(=NC=N2)OC3=CC=C(C=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl [5-(N,N-diethyl-beta-alanyl)-10,11-dihydro-5H-dibenzo[b,f]azepin-3-yl]carbamate hydrochloride](/img/structure/B5108058.png)
![12-[4-(dimethylamino)phenyl]-9,9-dimethyl-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B5108065.png)



![2-[{2-[2-(3-methoxyphenoxy)ethoxy]ethyl}(methyl)amino]ethanol](/img/structure/B5108079.png)
![methyl 4-[3-(benzyl{[(4-fluorophenyl)amino]carbonothioyl}amino)-2,5-dioxo-1-pyrrolidinyl]benzoate](/img/structure/B5108095.png)
![(3aS*,6aR*)-3-(3,4-dimethoxybenzyl)-5-(3-hydroxybenzyl)hexahydro-2H-pyrrolo[3,4-d][1,3]oxazol-2-one](/img/structure/B5108103.png)

![N-(2-fluorophenyl)-2-[(2-oxo-2,3,4,5-tetrahydro-1H-1-benzazepin-3-yl)thio]acetamide](/img/structure/B5108115.png)

![6-methyl-5-[(1-phenylethyl)amino]-1,2,4-triazin-3(2H)-one](/img/structure/B5108133.png)

![N-[3-{[4-(aminosulfonyl)phenyl]amino}-1-(3-methoxyphenyl)-3-oxopropyl]benzamide](/img/structure/B5108151.png)